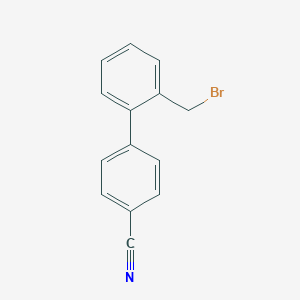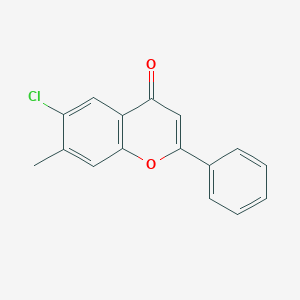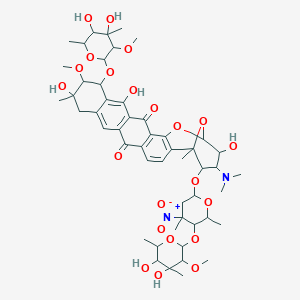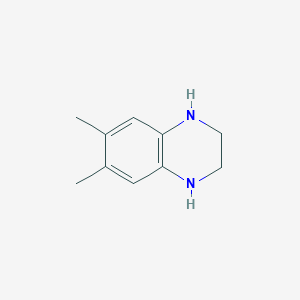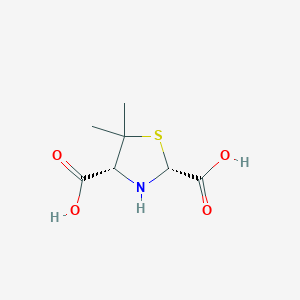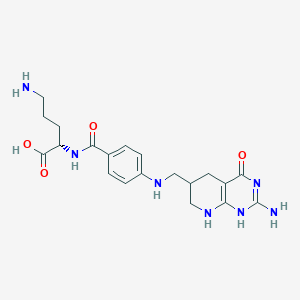
Dthp-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dthp-ornithine, also known as N-dodecyl-L-2,3-diaminopropionate ornithine, is a synthetic compound that has been extensively researched for its potential applications in the field of biochemistry and biotechnology. It is a derivative of the amino acid ornithine and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
Dthp-ornithine exerts its effects by binding to the active site of enzymes and preventing them from carrying out their normal functions. This results in a decrease in the activity of these enzymes, which can have a wide range of physiological effects.
Effets Biochimiques Et Physiologiques
Dthp-ornithine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and improve wound healing. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Dthp-ornithine is its ability to selectively inhibit specific enzymes without affecting other metabolic pathways. This makes it a useful tool for studying the role of specific enzymes in various biological processes. However, one limitation of Dthp-ornithine is its relatively high cost, which may limit its use in certain research applications.
Orientations Futures
There are many potential future directions for research on Dthp-ornithine. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Dthp-ornithine and its potential applications in various fields of science.
Méthodes De Synthèse
Dthp-ornithine is synthesized using a multi-step process that involves the reaction of ornithine with dodecylamine and 2-chloro-1,3-propanediol. The resulting compound is then purified using various chromatography techniques to obtain a highly pure form of Dthp-ornithine.
Applications De Recherche Scientifique
Dthp-ornithine has been extensively researched for its potential applications in various fields of science. It has been shown to be an effective inhibitor of various enzymes, including arginase and ornithine decarboxylase, which are involved in the regulation of various metabolic processes in the body.
Propriétés
Numéro CAS |
141397-59-3 |
|---|---|
Nom du produit |
Dthp-ornithine |
Formule moléculaire |
C20H27N7O4 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H27N7O4/c21-7-1-2-15(19(30)31)25-17(28)12-3-5-13(6-4-12)23-9-11-8-14-16(24-10-11)26-20(22)27-18(14)29/h3-6,11,15,23H,1-2,7-10,21H2,(H,25,28)(H,30,31)(H4,22,24,26,27,29)/t11?,15-/m0/s1 |
Clé InChI |
YYXQTKSKWJEYRP-MHTVFEQDSA-N |
SMILES isomérique |
C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O |
SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
SMILES canonique |
C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
Synonymes |
N(alpha)-(5-deaza-5,6,7,8-tetrahydropteroyl)ornithine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
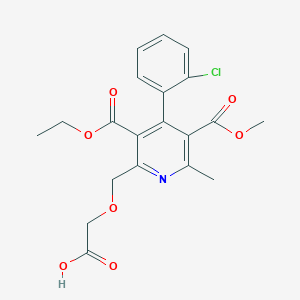
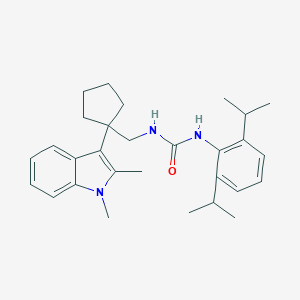
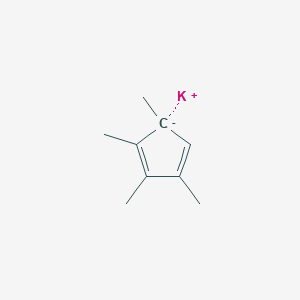
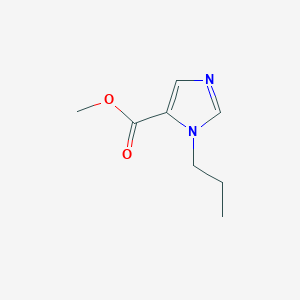
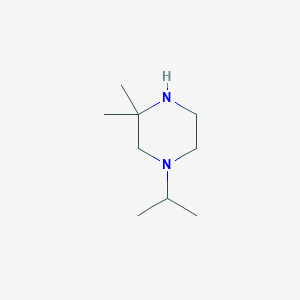
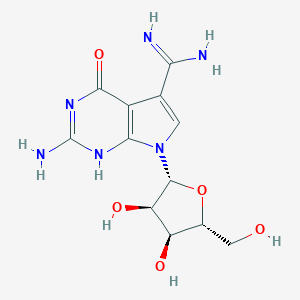
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
